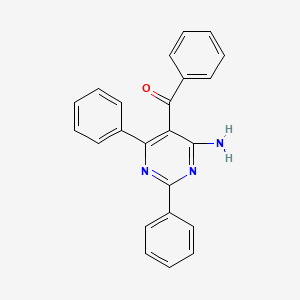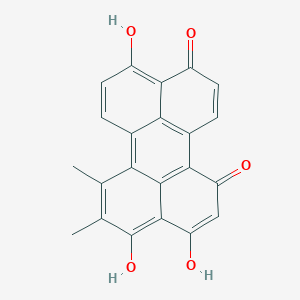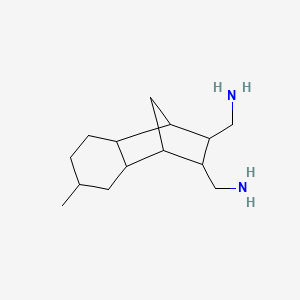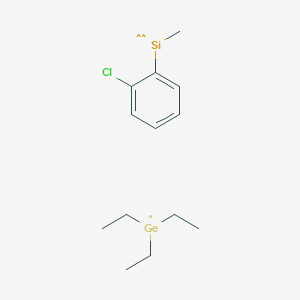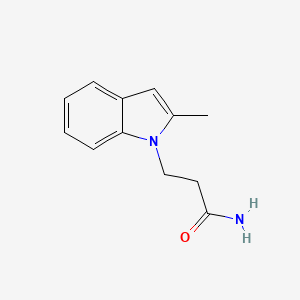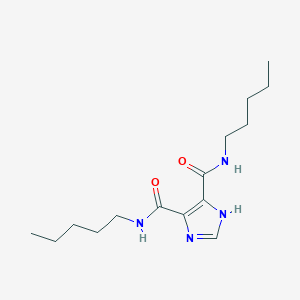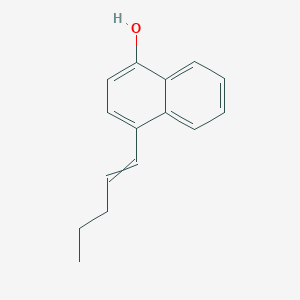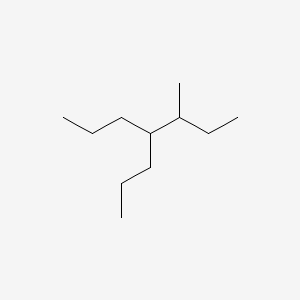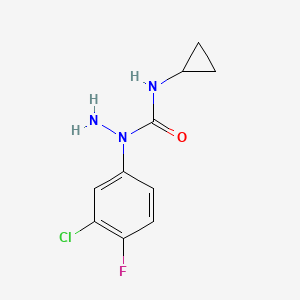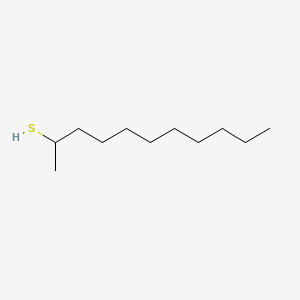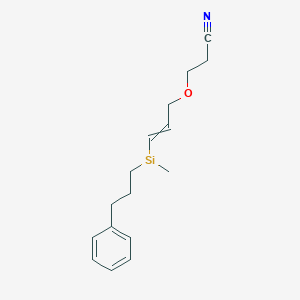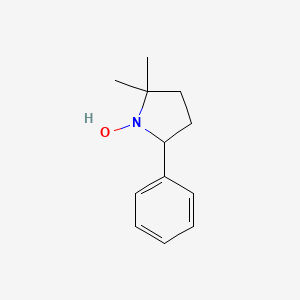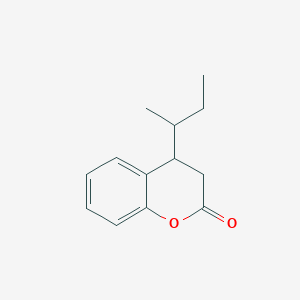
4-(Butan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by a benzopyran core with a butan-2-yl substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where a benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate undergoes cyclization to form the benzopyran core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(Butan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory or antioxidant effects.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic reactions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Butynediol: An alkyne and diol used in the synthesis of various chemicals.
Butabarbital: A barbiturate with sedative and hypnotic properties.
Enantiopure (S)-butan-2-yl N-(4-x-phenyl)thiocarbamates: Compounds with potential biological activities.
Uniqueness
4-(Butan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific benzopyran structure and the presence of the butan-2-yl group. This combination of features contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
61714-07-6 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-butan-2-yl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C13H16O2/c1-3-9(2)11-8-13(14)15-12-7-5-4-6-10(11)12/h4-7,9,11H,3,8H2,1-2H3 |
InChI Key |
WXMDLJASUZQGCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CC(=O)OC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3-thiazole-4-carboxylate](/img/structure/B14555200.png)
